Methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate

Catalog No.
S2821272
CAS No.
59170-17-1
M.F
C18H18O8
M. Wt
362.334
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxyc...

CAS Number

59170-17-1

Product Name

Methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate

IUPAC Name

methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate

Molecular Formula

C18H18O8

Molecular Weight

362.334

InChI

InChI=1S/C18H18O8/c1-9-5-12(20)15(18(22)25-4)13(6-9)26-16-11(17(21)24-3)7-10(19)8-14(16)23-2/h5-8,19-20H,1-4H3

InChI Key

KYDNOVLBVBYOSW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)OC)O

Solubility

not available

Description

Natural product derived from fungal source.
Methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate is an aromatic ether.
Methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate is a natural product found in Aspergillus, Ruprechtia tangarana, and Geomyces with data available.

Identification and Characterization:

Methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate, also known as Methyl Asterrate, is an organic compound with the molecular formula C₁₈H₁₈O₈. It belongs to the class of aromatic esters and possesses a complex structure with several functional groups.

Natural Occurrence:

Methyl Asterrate is a naturally occurring compound found in various plant species, including Aster tataricus and Solidago altissima []. It is believed to play a role in the plant's defense mechanisms against herbivores and microbial infections [].

Biological Activities:

Several studies have investigated the potential biological activities of Methyl Asterrate.

  • Antioxidant Activity: Research suggests that Methyl Asterrate exhibits antioxidant properties, potentially protecting cells from damage caused by free radicals [, ].
  • Antimicrobial Activity: Studies have shown that Methyl Asterrate possesses some degree of antimicrobial activity against various bacteria and fungi [, ]. However, further research is needed to determine its effectiveness and potential applications.
  • Anti-inflammatory Activity: Methyl Asterrate has been shown to exhibit anti-inflammatory properties in cell-based assays. However, in vivo studies are needed to confirm its potential therapeutic benefits.

Methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate is a complex organic compound characterized by its intricate structure, which includes multiple hydroxyl and methoxy groups. Its molecular formula is C19H22O6C_{19}H_{22}O_6, indicating the presence of six oxygen atoms, which contribute to its reactivity and biological activity. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to the presence of functional groups that can participate in various

, including:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Methoxylation: The introduction of methoxy groups can occur through methylation reactions using reagents such as methyl iodide in the presence of bases like potassium carbonate.
  • Reduction: The carbonyl functionalities can be reduced to alcohols using reducing agents like sodium borohydride.

These reactions are significant for modifying the compound's structure to enhance its properties or create derivatives with improved efficacy.

Methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate exhibits various biological activities:

  • Antioxidant Properties: Compounds with similar structures often demonstrate antioxidant capabilities, helping to neutralize free radicals.
  • Antifeedant Activity: Research indicates that derivatives of this compound may deter herbivory in plants, making it valuable in agricultural applications .
  • Pharmacological Effects: Similar compounds have shown potential in therapeutic areas, including anti-inflammatory and analgesic effects.

The synthesis of methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate can be achieved through several methods:

  • Starting Materials: Use commercially available benzoic acids and phenolic compounds.
  • Esterification Reaction: Combine the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate ester formation.
  • Methylation: Employ methyl iodide and a base (e.g., potassium carbonate) to introduce methoxy groups into the structure.

These methods allow for the efficient synthesis of the compound while maintaining high yields .

The applications of methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate are diverse:

  • Pharmaceuticals: Potential use in drug formulations due to its biological activity.
  • Agricultural Chemicals: As an antifeedant agent, it can protect crops from pests.
  • Chemical Intermediates: Serves as a precursor for synthesizing more complex organic molecules.

Studies on interaction with biological systems are essential for understanding the efficacy and safety of this compound. Key areas include:

  • Protein Binding: Investigating how well the compound binds to proteins can provide insights into its pharmacokinetics.
  • Metabolic Pathways: Understanding how the compound is metabolized in organisms helps predict its behavior and potential side effects.

Such studies enhance our knowledge of how this compound functions within biological systems.

Methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate shares structural similarities with various compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-hydroxy-2-methoxybenzoateContains hydroxyl and methoxy groupsLacks additional carbonyl substitutions
Methyl 3-hydroxybenzoateSimpler structure with fewer functional groupsNo methoxycarbonyl group present
2-Hydroxy-4-methoxybenzoic acidSimilar hydroxyl and methoxy presenceAcidic nature due to carboxylic group

These comparisons highlight the unique features of methyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate, particularly its complex arrangement of functional groups that may confer distinct biological activities and applications.

XLogP3

3.3

Wikipedia

Methyl asterrate

Dates

Modify: 2024-04-14

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